molecular formula C7H4BrF3Zn B13916444 2,4,5-Trifluorobenzylzinc bromide

2,4,5-Trifluorobenzylzinc bromide

Katalognummer: B13916444
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: FSLZVBQQWKLFBM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2,4,5-Trifluorobenzylzinc bromide (MFCD13152555) is an organozinc reagent commonly used in organic synthesis. It is a derivative of benzylzinc bromide, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran and is known for its reactivity in various chemical transformations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4,5-Trifluorobenzylzinc bromide can be synthesized through the reaction of 2,4,5-trifluorobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2,4,5-Trifluorobenzyl bromide+Zn2,4,5-Trifluorobenzylzinc bromide\text{2,4,5-Trifluorobenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 2,4,5-Trifluorobenzyl bromide+Zn→2,4,5-Trifluorobenzylzinc bromide

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,5-Trifluorobenzylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation: It can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can participate in reduction reactions to form hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic substitution: Typically involves electrophiles like alkyl halides or carbonyl compounds under mild conditions.

    Oxidation: Common oxidizing agents include oxygen or peroxides.

    Reduction: Reducing agents like hydrogen gas or metal hydrides are used.

Major Products:

    Nucleophilic substitution: Produces substituted benzyl derivatives.

    Oxidation: Yields alcohols or ketones.

    Reduction: Forms hydrocarbons.

Wissenschaftliche Forschungsanwendungen

2,4,5-Trifluorobenzylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4,5-Trifluorobenzylzinc bromide involves its role as a nucleophile in chemical reactions. It donates electrons to electrophiles, forming new bonds and facilitating various transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Vergleich Mit ähnlichen Verbindungen

    Benzylzinc bromide: Lacks the fluorine substituents, making it less reactive in certain transformations.

    2,4-Difluorobenzylzinc bromide: Contains two fluorine atoms, offering different reactivity and selectivity.

    2,4,6-Trifluorobenzylzinc bromide: Has an additional fluorine atom, affecting its chemical behavior.

Uniqueness: 2,4,5-Trifluorobenzylzinc bromide is unique due to the specific positioning of the fluorine atoms, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for creating complex molecules with high precision .

Eigenschaften

Molekularformel

C7H4BrF3Zn

Molekulargewicht

290.4 g/mol

IUPAC-Name

bromozinc(1+);1,2,4-trifluoro-5-methanidylbenzene

InChI

InChI=1S/C7H4F3.BrH.Zn/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1

InChI-Schlüssel

FSLZVBQQWKLFBM-UHFFFAOYSA-M

Kanonische SMILES

[CH2-]C1=CC(=C(C=C1F)F)F.[Zn+]Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.